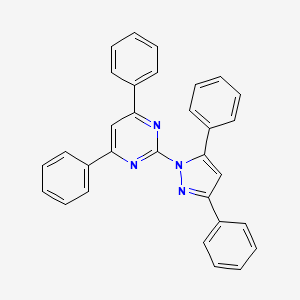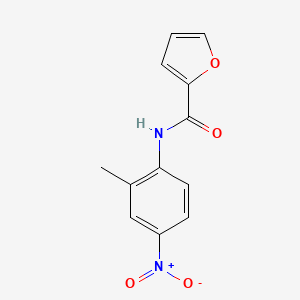
2-(3,5-diphenyl-1H-pyrazol-1-yl)-4,6-diphenylpyrimidine
Overview
Description
The compound “2-(3,5-Diphenyl-1H-pyrazol-1-yl)acetic acid” has a CAS Number of 93323-67-2 and a molecular weight of 278.31 . It is a solid substance stored in dry conditions at 2-8°C .
Synthesis Analysis
The 3,5-diphenyl-1H-pyrazole was obtained by condensation reaction of dibenzoylmethane and thiosemicarbazide in acetic acid under conventional heating and microwave irradiation method .Molecular Structure Analysis
The structure of the 3,5-diphenyl-1H-pyrazole was confirmed by IR, 1H, and 13C NMR and X-ray diffraction . The geometry optimization was carried out using density functional theory (DFT) methods at various levels .Physical and Chemical Properties Analysis
The compound “2-(3,5-Diphenyl-1H-pyrazol-1-yl)acetic acid” is a solid substance stored in dry conditions at 2-8°C .Scientific Research Applications
Catalytic Activity in Ethylene Polymerization
2-(3,5-Diphenyl-1H-Pyrazol-1-yl)-4,6-Diphenylpyrimidine has been utilized in the synthesis of Cu(II) and Cu(I) complexes. These complexes, when combined with cocatalysts like methylaluminoxane and triisobutylaluminium, demonstrate significant catalytic activity in the polymerization of ethylene. This suggests potential applications in the field of polymer chemistry and industrial processes involving ethylene polymerization (Bushuev et al., 2006).
Antimicrobial Activity
Compounds containing this compound have shown promise in antimicrobial applications. Novel derivatives synthesized with this compound have been evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains, demonstrating the potential for use in developing new antimicrobial agents (Desai et al., 2016).
Antiviral Activity
Research on 3-methyl-1,5-diphenyl-1H-pyrazole derivatives, closely related to this compound, indicates potential antiviral applications. These compounds have been synthesized and evaluated for in vitro antiviral activity, showing significant effectiveness against herpes simplex virus type-1. This opens up avenues for exploring similar compounds in antiviral drug development (Tantawy et al., 2012).
Antiproliferative Activity
Another interesting application is in the field of cancer research, where derivatives of this compound have shown antiproliferative activity against cancer cell lines. This indicates its potential as a component in the development of new anticancer drugs (Kaddah et al., 2021).
Photolytic Applications
Photolysis studies involving 4,6-disubstituted pyrimidine N-oxides, related to this compound, have revealed interesting photolytic reactions, suggesting potential applications in photochemistry (Roeterdink & Plas, 1976).
Safety and Hazards
Properties
IUPAC Name |
2-(3,5-diphenylpyrazol-1-yl)-4,6-diphenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22N4/c1-5-13-23(14-6-1)27-21-28(24-15-7-2-8-16-24)33-31(32-27)35-30(26-19-11-4-12-20-26)22-29(34-35)25-17-9-3-10-18-25/h1-22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDHYAMRQDODDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367184 | |
| Record name | 2-(3,5-diphenylpyrazol-1-yl)-4,6-diphenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
416879-44-2 | |
| Record name | 2-(3,5-diphenylpyrazol-1-yl)-4,6-diphenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone]](/img/structure/B5050009.png)
![4-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5050017.png)
![2-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5050025.png)
![3-[(4-chlorophenyl)thio]-N-(2-methylphenyl)propanamide](/img/structure/B5050033.png)

![2-(2-hydroxyethyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5050052.png)
![N-(5-fluoro-2-methylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5050056.png)


![propyl 4-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5050081.png)
![3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide](/img/structure/B5050084.png)
![4-[2-(4-bromo-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5050092.png)
![3,4-dimethoxy-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5050109.png)
![1-[3-(3-chlorophenyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5050117.png)
